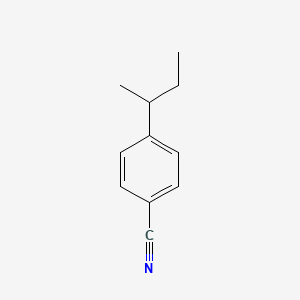

4-(butan-2-yl)benzonitrile

説明

4-(Butan-2-yl)benzonitrile is a para-substituted benzonitrile derivative characterized by a sec-butyl group (-CH(CH₂)CH₂CH₃) attached to the benzene ring. Benzonitrile derivatives serve as key intermediates due to their versatile reactivity, particularly in coupling reactions and heterocyclic ring formation . The sec-butyl substituent likely enhances lipophilicity, influencing solubility and bioavailability, a property critical in drug design .

特性

IUPAC Name |

4-butan-2-ylbenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N/c1-3-9(2)11-6-4-10(8-12)5-7-11/h4-7,9H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIHSGKOBFASORG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC=C(C=C1)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing benzonitrile derivatives involves the reaction of benzaldehyde with hydroxylamine hydrochloride in the presence of a catalyst. This method is advantageous due to its mild reaction conditions and high yield . For 4-(butan-2-yl)benzonitrile, a similar approach can be employed, where the corresponding substituted benzaldehyde is used as the starting material.

Another method involves the reaction of benzoyl chloride with alkanesulphonyltrichlorophosphazene at elevated temperatures (150-190°C). This method is useful for preparing various benzonitrile derivatives, including this compound .

Industrial Production Methods

Industrial production of benzonitrile derivatives often involves ammoxidation of toluene derivatives. This process includes the reaction of toluene with ammonia and oxygen in the presence of a catalyst to form the corresponding benzonitrile . For this compound, the starting material would be a toluene derivative with a butan-2-yl group.

化学反応の分析

Types of Reactions

4-(butan-2-yl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding benzoic acid derivative.

Reduction: Reduction of the nitrile group can yield the corresponding amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts, such as sulfuric acid (H2SO4) for nitration.

Major Products

Oxidation: 4-(butan-2-yl)benzoic acid

Reduction: 4-(butan-2-yl)benzylamine

Substitution: Various substituted derivatives depending on the electrophile used.

科学的研究の応用

Medicinal Chemistry

4-(butan-2-yl)benzonitrile serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its structural properties allow it to act as a lead compound in drug discovery, particularly in the development of treatments for cancer and other diseases. Compounds derived from this nitrile have shown significant activity against specific cancer cell lines, suggesting potential therapeutic applications.

Biological Studies

This compound is valuable in biological research for studying enzyme interactions and protein binding. Its ability to modulate enzyme activity makes it an important tool for investigating biochemical pathways and understanding disease mechanisms. Studies have indicated that derivatives of this compound can influence receptor activities, potentially leading to novel therapeutic strategies .

Industrial Applications

In industrial settings, this compound is utilized in the production of dyes and pigments. Its chemical structure allows it to participate in various reactions typical for amines and nitriles, making it suitable for synthesizing complex organic molecules used in colorants and other industrial chemicals .

Antitumor Activity

A study evaluated the antitumor effects of compounds related to this compound on several cancer cell lines. Results indicated that these compounds significantly reduced cell viability at low concentrations, highlighting their potential as anticancer agents.

Antimicrobial Properties

Research into the antimicrobial activity of similar compounds has shown effectiveness against both Gram-positive and Gram-negative bacteria. The sulfonamide group present in some derivatives suggests potential antibacterial properties, which could be explored further for developing new antibiotics.

Table: Summary of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Lead compound for drug discovery; potential anticancer agent |

| Biological Research | Study of enzyme interactions; protein binding assays |

| Industrial Chemistry | Production of dyes and pigments; synthesis of complex organic molecules |

| Antimicrobial Activity | Potential antibacterial properties against various bacterial strains |

作用機序

The mechanism of action of 4-(butan-2-yl)benzonitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, forming intermediates that can further react to yield different products.

類似化合物との比較

Comparison with Structurally Similar Compounds

The following analysis compares 4-(butan-2-yl)benzonitrile with analogous para-substituted benzonitrile derivatives, focusing on substituent effects, physicochemical properties, and applications.

Substituent Effects on Physicochemical Properties

- Lipophilicity: Alkyl groups like butan-2-yl increase lipophilicity (logP ~3.5 estimated), enhancing membrane permeability. In contrast, polar substituents such as 4-(2-cyanoethyl)benzonitrile (logP ~1.2) reduce lipid solubility .

- Electronic Effects: Electron-withdrawing groups (e.g., -CN in 4-(2-cyanoethyl)benzonitrile) deactivate the benzene ring, reducing electrophilic substitution reactivity. Conversely, electron-donating groups (e.g., tetrahydrofuran in 4-(tetrahydrofuran-2-yl)benzonitrile) enhance ring activation .

- Steric Effects : Bulky substituents like 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile introduce steric hindrance, affecting Suzuki-Miyaura coupling efficiency .

生物活性

4-(Butan-2-yl)benzonitrile, a compound characterized by its unique chemical structure, has garnered attention in recent pharmacological research due to its potential biological activities. This article delves into the compound's biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The molecular formula of this compound is . Its structure consists of a benzonitrile moiety with a butan-2-yl side chain, which is believed to influence its biological activity.

Biological Activity Overview

A summary of the biological activities associated with this compound and related compounds is presented in the table below:

Case Study 1: Anticancer Activity

A study evaluating the anticancer potential of structurally similar compounds highlighted that certain derivatives exhibited significant cytotoxicity against various cancer cell lines. For instance, compounds with an aromatic ring structure showed IC50 values in the low micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines, suggesting that modifications similar to those present in this compound could enhance its anticancer efficacy .

Case Study 2: Anti-inflammatory Effects

In a comparative analysis of anti-inflammatory agents, compounds structurally related to this compound were assessed for their ability to inhibit COX enzymes. Results indicated that modifications leading to increased hydrophobic interactions significantly enhanced their inhibitory activity, which could be extrapolated to predict similar outcomes for this compound .

Toxicity and Safety Profile

While specific toxicity data for this compound is scarce, related compounds have been evaluated for safety. It is crucial for further research to establish a comprehensive toxicity profile through in vivo studies and clinical trials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。